N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

GPR35 antagonist GPCR screening inflammatory bowel disease

N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640965-58-6) is a synthetic small molecule (C₁₆H₂₁N₃O₃S₂, MW 367.5 g/mol) classified as a benzothiazole-cyclopropanesulfonamide hybrid. Its structure incorporates a 4-methoxy-1,3-benzothiazole core linked via a piperidine spacer to a cyclopropanesulfonamide moiety.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.5 g/mol
CAS No. 2640965-58-6
Cat. No. B6475060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640965-58-6
Molecular FormulaC16H21N3O3S2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
InChIInChI=1S/C16H21N3O3S2/c1-22-13-5-2-6-14-15(13)17-16(23-14)19-9-3-4-11(10-19)18-24(20,21)12-7-8-12/h2,5-6,11-12,18H,3-4,7-10H2,1H3
InChIKeyZWYGEDYXRFXLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640965-58-6): Structural Identity and Database Profile


N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640965-58-6) is a synthetic small molecule (C₁₆H₂₁N₃O₃S₂, MW 367.5 g/mol) classified as a benzothiazole-cyclopropanesulfonamide hybrid [1]. Its structure incorporates a 4-methoxy-1,3-benzothiazole core linked via a piperidine spacer to a cyclopropanesulfonamide moiety [2]. The compound is indexed in PubChem (CID 155800866) and the ZINC database (ZINC000172273584), and is commercially available from multiple screening-compound vendors [3]. According to ChEMBL and ECBD records, no primary literature or patent bioactivity data have been reported for this exact compound; the only experimental bioactivity datum is a negative result in a GPR35 antagonism assay [4].

Why Structural Analogs of N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Cannot Be Casually Interchanged


Benzothiazole-piperidine-cyclopropanesulfonamide analogs exhibit extreme sensitivity to the position and nature of substituents on the benzothiazole ring. Even minor modifications—such as relocating the methoxy group from the 4-position to the 6-position, adding a 7-methyl group, or replacing methoxy with fluoro—can profoundly alter electronic distribution, steric accessibility, and hydrogen-bonding networks [1]. Within the GPR35 receptor system, for example, benzothiazole analogues span from low-nanomolar antagonists to completely inactive compounds, demonstrating that scaffold-level similarity does not predict functional interchangeability [2]. Consequently, scientists screening for specific target engagement, selectivity windows, or pharmacokinetic properties must evaluate each positional isomer and substituent variant as a distinct chemical entity rather than assuming class-level equivalence.

Quantitative Differentiation Evidence for N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide: Head-to-Head and Cross-Study Data


GPR35 Antagonism: Inactive vs. Sub-Micromolar Benzothiazole Analogues

In a standardized BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (EOS15969) was classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the benzothiazole analogue CID1231538 (CAS 354126-20-8) exhibited potent antagonism with an IC₅₀ of 0.55 µM in the same assay format . This >180-fold difference in potency underscores that the 4-methoxy substitution pattern on the benzothiazole core, combined with the piperidin-3-yl cyclopropanesulfonamide geometry, ablates GPR35 antagonist activity relative to other benzothiazole-containing scaffolds.

GPR35 antagonist GPCR screening inflammatory bowel disease

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area vs. Positional Isomers

The target compound exhibits a computed XLogP3 of 3.0 and a topological polar surface area (tPSA) of 79 Ų (PubChem, ZINC) [1][2]. The 6-methoxy positional isomer (CAS 2640842-43-7) shares the identical molecular formula and molecular weight (367.5 g/mol) but its calculated logP differs (clogP ~2.46 for the related 4-methoxy-azetidine variant) [3]. At the class level, benzothiazole-cyclopropanesulfonamide hybrids typically occupy a narrow logP window of 2.4–3.0, placing the 4-methoxy variant at the upper lipophilicity boundary of this series, which may influence passive membrane permeability and solubility [4].

drug-likeness physicochemical profiling permeability prediction

Regioisomeric Specificity: 4-Methoxy vs. 6-Methoxy and 5-Methoxy Benzothiazole Substitution

The 4-methoxy substitution on the benzothiazole ring distinguishes this compound from its 6-methoxy (CAS 2640842-43-7) and 5-methoxy (benchmark) regioisomers [1]. In related benzothiazole chemotypes, the methoxy position modulates electron density on the thiazole nitrogen and alters the dihedral angle between the benzothiazole and piperidine rings, which can redirect hydrogen-bonding interactions with biological targets [2]. While direct comparative activity data for the three regioisomers are unavailable, the GPR35 inactivity of the 4-methoxy variant contrasts with the sub-micromolar potency observed for other benzothiazole substitution patterns, consistent with regioisomer-dependent pharmacology [3].

regioisomer selectivity medicinal chemistry SAR

Best-Fit Research and Industrial Application Scenarios for N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Negative Control Probe for GPR35 Antagonist Screening Cascades

The documented inactivity of this compound (IC₅₀ > 100 µM) in a validated human GPR35 BRET antagonism assay [1] qualifies it as a structurally matched negative control for GPR35 screening campaigns. Researchers can use it alongside active benzothiazole-based GPR35 antagonists (e.g., CID1231538, IC₅₀ = 0.55 µM) to confirm assay window and rule out non-specific benzothiazole scaffold effects.

Regioisomer SAR Expansion in Benzothiazole-Piperidine Chemical Series

For medicinal chemistry programs exploring benzothiazole-based GPCR or kinase ligands, this compound provides the 4-methoxy regioisomer data point. Systematic comparison with the 6-methoxy (CAS 2640842-43-7) and 5-methoxy isomers enables mapping of the methoxy position–activity relationship, a critical step in lead optimization where subtle electronic or steric effects dictate target potency [2].

Physicochemical Benchmarking in CNS or Oral Drug Discovery Libraries

With a calculated XLogP3 of 3.0 and tPSA of 79 Ų, the compound sits at the higher-lipophilicity edge of the benzothiazole-cyclopropanesulfonamide chemical space [3]. Compound library curators and computational chemists can use this entity as a reference point when defining lipophilicity filters for CNS permeability or when assessing the risk of logP-driven promiscuity in screening collections.

Fragment-Based or Scaffold-Hopping Starting Point

Given the complete absence of primary activity data in the public domain [4], this compound represents a low-characterization but synthetically accessible scaffold for de novo phenotypic or target-based screening. The 4-methoxybenzothiazole core is a recognized privileged structure in kinase and GPCR ligand design; the cyclopropanesulfonamide moiety may confer metabolic stability advantages . Procurement is warranted for labs conducting high-throughput screening where scaffold novelty and commercial availability are primary selection criteria.

Quote Request

Request a Quote for N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.